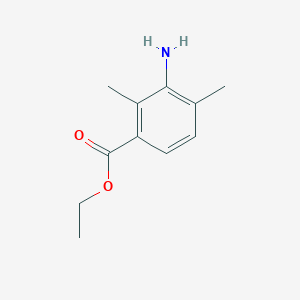
Ethyl 3-amino-2,4-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2,4-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of benzoic acid, characterized by the presence of an amino group at the third position and two methyl groups at the second and fourth positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Ethyl 3-amino-2,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
科学研究应用
Ethyl 3-amino-2,4-dimethylbenzoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 3-amino-2,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can influence various molecular pathways, leading to the observed biological effects.
相似化合物的比较
- Ethyl 2-amino-3,4-dimethylbenzoate
- Ethyl 4-amino-2,3-dimethylbenzoate
- Ethyl 2,4-dimethylbenzoate
Comparison: Ethyl 3-amino-2,4-dimethylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
ethyl 3-amino-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7(2)10(12)8(9)3/h5-6H,4,12H2,1-3H3 |
InChI 键 |
AXBKNMXQWSYCCY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


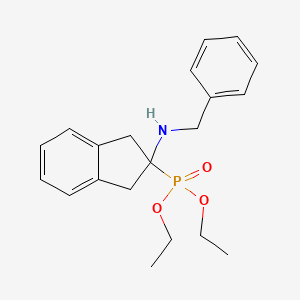


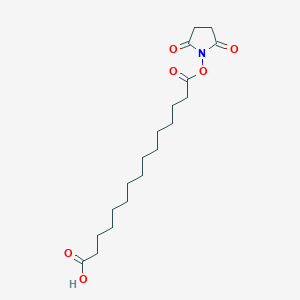
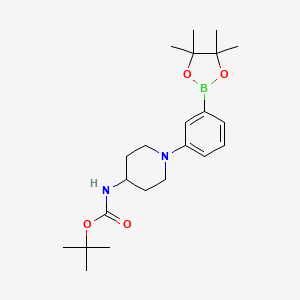
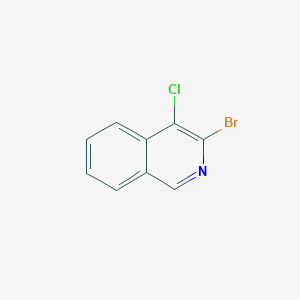
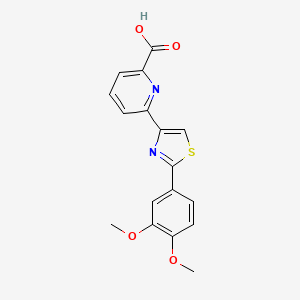
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
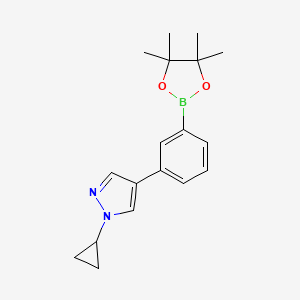


![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
